

An In-depth Technical Guide to 2,4,6-Tribromo-3-hydroxybenzoic Acid

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Compound of Interest

Compound Name: 2,4,6-Tribromo-3-hydroxybenzoic acid

Cat. No.: B081251

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and other technical data related to **2,4,6-Tribromo-3-hydroxybenzoic acid**, a halogenated aromatic compound of interest in various scientific research fields.

Core Molecular Information

2,4,6-Tribromo-3-hydroxybenzoic acid is a substituted benzoic acid derivative. Its structure is characterized by a benzene ring substituted with three bromine atoms, a hydroxyl group, and a carboxylic acid group.

Molecular Structure and Identification

The arrangement of these functional groups on the benzene ring is crucial for its chemical properties and potential biological activity. The IUPAC name, **2,4,6-tribromo-3-hydroxybenzoic acid**, precisely defines this arrangement.

Caption: 2D representation of the molecular structure of **2,4,6-Tribromo-3-hydroxybenzoic acid**.

Physicochemical Properties

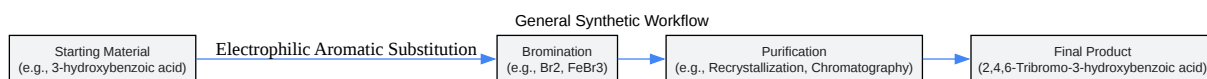
A summary of the key quantitative data for **2,4,6-Tribromo-3-hydroxybenzoic acid** is presented in the table below for easy reference and comparison.

Property	Value	Citations
Molecular Formula	C ₇ H ₃ Br ₃ O ₃	[1][2][3]
Molecular Weight	374.81 g/mol	[1][2][3][4]
IUPAC Name	2,4,6-tribromo-3-hydroxybenzoic acid	[3]
CAS Number	14348-40-4	[1][2][4]
Canonical SMILES	<chem>C1=C(C(=C(C(=C1Br)O)Br)C(=O)O)Br</chem>	[3]
InChIKey	YDBHVMTTYXWHLI-UHFFFAOYSA-N	[3][5]
Appearance	Powder	[5]
Melting Point	145-148 °C	[5]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2,4,6-Tribromo-3-hydroxybenzoic acid** are critical for its application in research and development. The following sections outline common methodologies.

At present, specific, detailed experimental protocols for the synthesis or analysis of **2,4,6-Tribromo-3-hydroxybenzoic acid** are not readily available in the public domain search results. However, a general synthetic approach can be inferred from standard organic chemistry principles. A plausible synthetic workflow is outlined below.



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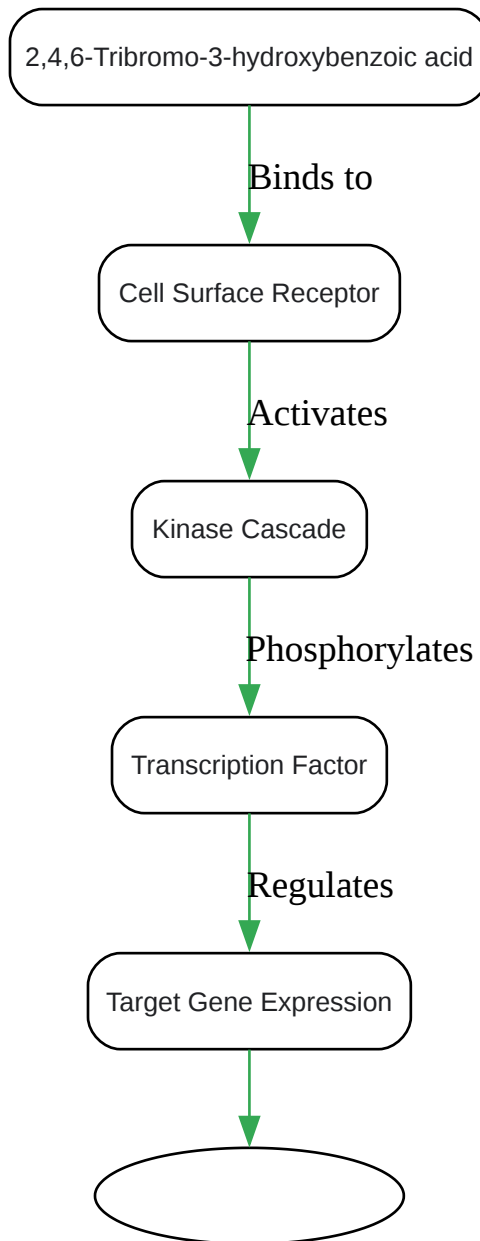
Caption: A generalized workflow for the synthesis of **2,4,6-Tribromo-3-hydroxybenzoic acid**.

Biological Activity and Signaling Pathways

Information regarding the specific biological activities and associated signaling pathways of **2,4,6-Tribromo-3-hydroxybenzoic acid** is not extensively documented in the currently available search results. Further research would be required to elucidate its pharmacological profile and mechanism of action.

Should such information become available, diagrams illustrating the relevant signaling pathways would be generated to visualize the compound's interactions within a biological system. A hypothetical signaling pathway diagram is presented below as a template.

Hypothetical Signaling Pathway



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Caption: A hypothetical signaling pathway involving **2,4,6-Tribromo-3-hydroxybenzoic acid**.

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